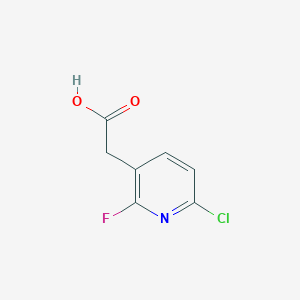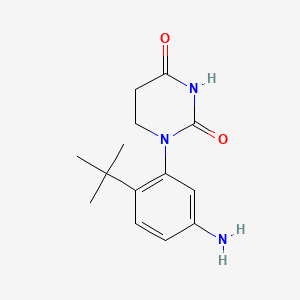
1-(5-Amino-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a compound that belongs to the class of substituted arylamine derivatives
Vorbereitungsmethoden
The synthesis of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of 5-amino-2-tert-butylphenol with appropriate reagents to form the desired diazinane-dione structure. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on activated carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to angiogenesis and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of certain kinases, leading to the modulation of cellular processes like angiogenesis and cell proliferation. The pathways involved include the inhibition of kinases such as CDK1, CDK2, and EGFR, which play crucial roles in cell cycle regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-amino-2-tert-butylphenol: This compound is an intermediate in the synthesis of the diazinane-dione derivative and shares similar chemical properties.
Substituted arylamine derivatives: These compounds have similar structures and are used in various pharmaceutical applications due to their ability to interact with protein kinases.
The uniqueness of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-dione structure, which provides distinct chemical and biological properties compared to other substituted arylamine derivatives.
Eigenschaften
Molekularformel |
C14H19N3O2 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19) |
InChI-Schlüssel |
ZFEJOEDZINDEJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
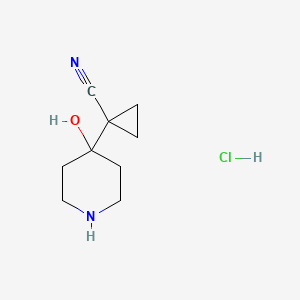
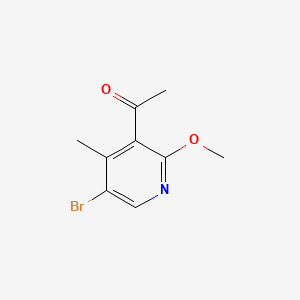
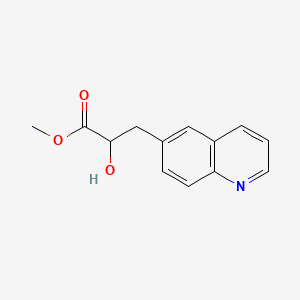
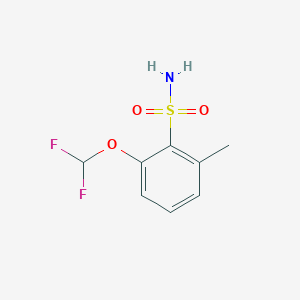
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)

